molecular formula C20H18O B14340951 3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one CAS No. 105983-39-9

3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one

Cat. No.: B14340951
CAS No.: 105983-39-9
M. Wt: 274.4 g/mol
InChI Key: GPLGNSKCJROUDZ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is an organic compound with a complex structure that features a binaphthyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene derivatives are treated with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated naphthalenes.

Scientific Research Applications

3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Carbazole, 2,3,4,9-tetrahydro-
  • 2,3,4,9-tetrahydro-1H-carbazole

Comparison: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is unique due to its binaphthyl structure, which imparts distinct chemical properties compared to other similar compounds like tetrahydrocarbazoles. While both types of compounds can undergo similar reactions, the binaphthyl core of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one offers additional sites for functionalization, making it more versatile in synthetic applications.

Properties

CAS No.

105983-39-9

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C20H18O/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-8,13,20H,9-12H2

InChI Key

GPLGNSKCJROUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C3C(=O)CCC4=CC=CC=C34

Origin of Product

United States

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